molecular formula C22H29ClN4O4S2 B2875490 N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1217053-69-4

N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2875490
CAS RN: 1217053-69-4
M. Wt: 513.07
InChI Key: LDVDMBLZPXXUGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C22H29ClN4O4S2 and its molecular weight is 513.07. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

One study focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds, including derivatives of benzodifuranyl and thiazolopyrimidines, were shown to inhibit cyclooxygenase enzymes (COX-1/COX-2) effectively, with some exhibiting high COX-2 selectivity, analgesic activity, and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Corrosion Inhibition

Another research area involves the development of benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments. Two synthesized benzothiazole derivatives showed significant efficiency in inhibiting steel corrosion, demonstrating both physical and chemical adsorption on steel surfaces. This application highlights the compound's utility in material protection and maintenance (Hu et al., 2016).

Photodynamic Therapy for Cancer

A study on the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their high singlet oxygen quantum yield. These features suggest their potential application as Type II photosensitizers in photodynamic therapy for treating cancer, showcasing the therapeutic applications of such compounds (Pişkin et al., 2020).

Antimicrobial and Anticancer Evaluation

The antimicrobial and anticancer potentials of a series of 4-thiazolidinone derivatives were evaluated, with certain derivatives displaying significant activity against specific microbial strains and cancer cells. This study illustrates the compound's potential in developing new antimicrobial and anticancer therapies (Deep et al., 2016).

Gastrointestinal Prokinetic Activity

Research on N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide, identified compounds with balanced gastrointestinal prokinetic and antiemetic activities. These findings suggest potential applications in gastrointestinal disorder treatments (Sakaguchi et al., 1992).

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S2.ClH/c1-24(2)13-6-14-26(22-23-19-15-17(30-5)9-12-20(19)31-22)21(27)16-7-10-18(11-8-16)32(28,29)25(3)4;/h7-12,15H,6,13-14H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDVDMBLZPXXUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.